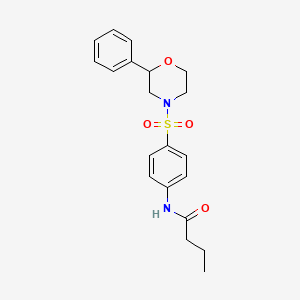
N-(4-((2-phenylmorpholino)sulfonyl)phenyl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((2-phenylmorpholino)sulfonyl)phenyl)butyramide, commonly known as PSB-0739, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. PSB-0739 belongs to the class of sulfonylurea compounds, which have been extensively explored for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Sulfonamide Inhibitors in Therapeutic Applications
Sulfonamide compounds, characterized by the presence of a sulfonamide group, are notable for their wide-ranging therapeutic applications. Initially recognized for their bacteriostatic properties against bacterial infections, sulfonamides have evolved to encompass a broader spectrum of clinical applications. They are integral to the development of various drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The versatility of sulfonamides extends into antiviral, anticancer, and Alzheimer’s disease treatments, demonstrating their potential in addressing numerous health conditions, including cancer, glaucoma, inflammation, and dandruff. This diversity underscores the significance of sulfonamide-based research in developing innovative therapeutic agents (Gulcin & Taslimi, 2018).
Butyrate and Its Derivatives: Implications for Gut Health and Beyond
Butyrate, a short-chain fatty acid produced in the gut, plays a crucial role in maintaining intestinal health and has implications beyond the digestive system. It serves as a primary nutrient for colonocytes and acts as a cellular mediator influencing gene expression, cell differentiation, and immune modulation. The research into butyrate and its derivatives, such as sodium butyrate and butyrate glycerides, has expanded into animal production, highlighting its potential to enhance gut development, control enteric pathogens, and improve overall growth performance. The adaptability of butyrate derivatives in practice, despite challenges such as odor and absorption issues, points to their significant impact on gut health and animal production (Bedford & Gong, 2017).
Butyrate's Biochemical and Pharmacological Significance
The biochemical and pharmacological significance of butyrate extends into various aspects of health and disease management. As a histone deacetylase inhibitor, butyrate influences gene regulation, immune response, and cancer suppression. It also plays a role in intestinal barrier regulation, oxidative stress reduction, and the modulation of gut motility and visceral sensitivity. These multifaceted actions highlight butyrate's potential in therapeutic interventions, especially in the context of intestinal diseases and conditions requiring modulation of gut flora and function (Leonel & Alvarez‐Leite, 2012).
Eigenschaften
IUPAC Name |
N-[4-(2-phenylmorpholin-4-yl)sulfonylphenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-6-20(23)21-17-9-11-18(12-10-17)27(24,25)22-13-14-26-19(15-22)16-7-4-3-5-8-16/h3-5,7-12,19H,2,6,13-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFFNJKGLRMYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2-phenylmorpholino)sulfonyl)phenyl)butyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/no-structure.png)
![1-(5-chloro-2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2439591.png)
![2-Thiopheneacetonitrile, alpha-[[3-(2-naphthalenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-](/img/structure/B2439593.png)
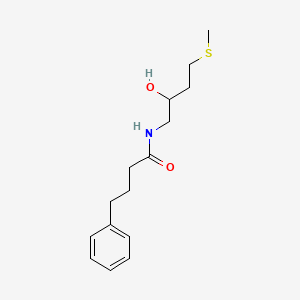
![diethyl 2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2439596.png)
![N-[4-cyano-5-(4-fluoro-3-methylanilino)-1H-pyrazol-3-yl]-3-methylbenzenesulfonamide](/img/structure/B2439599.png)
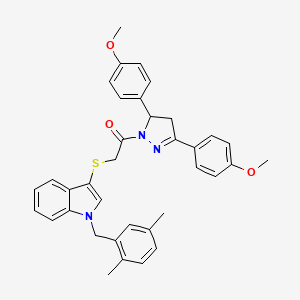
![2-(1,3-Dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2439601.png)
![N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2439603.png)
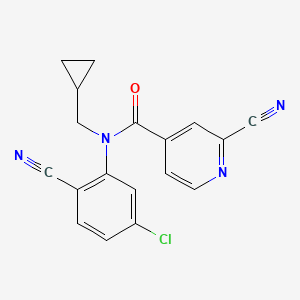
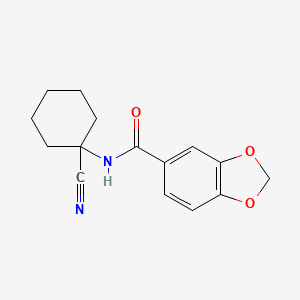
![[(3,5-Dichloro-6-methylpyridin-2-yl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2439607.png)
![4-(1,3-Thiazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2439609.png)